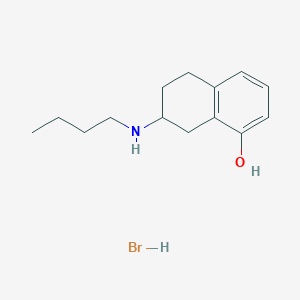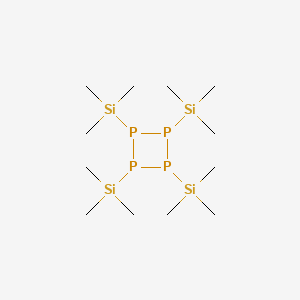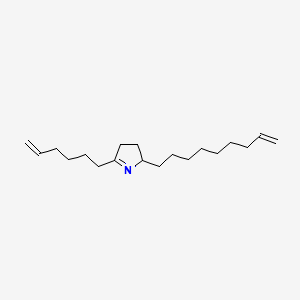
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two long alkyl chains attached to the pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the pyrrole ring and the attachment of the hexenyl and nonenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can result in a wide range of functionalized pyrrole compounds.
Scientific Research Applications
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties are explored for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential as an acetylcholinesterase inhibitor suggests that it may interfere with the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole
- 2-(1-Non-8-enyl)-5-(1-hex-5-enyl)-pyrroline
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- stands out due to its specific alkyl chain lengths and positions, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
81943-74-0 |
|---|---|
Molecular Formula |
C19H33N |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
5-hex-5-enyl-2-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C19H33N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,19H,1-2,5-17H2 |
InChI Key |
SRWLGXNIPQLEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCC1CCC(=N1)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


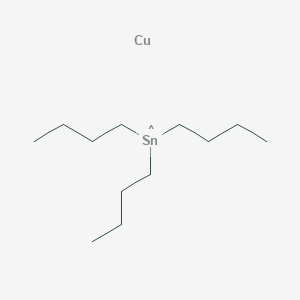
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
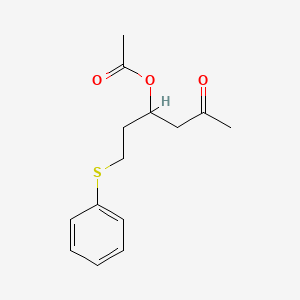
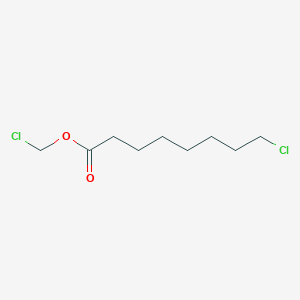
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
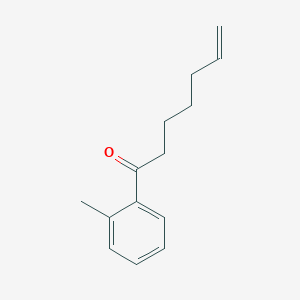
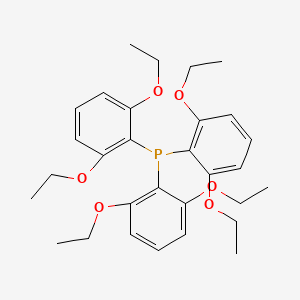
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
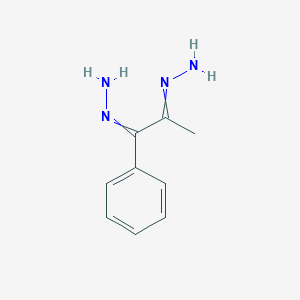

![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
